molecular formula C15H19FN2O B8004909 (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone CAS No. 1206969-90-5

(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone

Cat. No.: B8004909
CAS No.: 1206969-90-5
M. Wt: 262.32 g/mol
InChI Key: MWLGJWGTYFLTEX-UHFFFAOYSA-N
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Description

(2,8-Diaza-spiro[45]dec-2-yl)-(2-fluoro-phenyl)-methanone is a spirocyclic compound characterized by its unique structural framework Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in the synthesis of biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone typically involves the formation of the spirocyclic framework through a series of reactions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through alkylation and heterocyclization steps to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalytic hydrogenation, oxidation, and other multi-step reaction sequences to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of catalysts.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as Raney nickel. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone stands out due to its unique structural features and the presence of a fluorine atom, which can significantly influence its biological activity and chemical properties. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-2-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-13-4-2-1-3-12(13)14(19)18-10-7-15(11-18)5-8-17-9-6-15/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLGJWGTYFLTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217434
Record name 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-90-5
Record name 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]dec-2-yl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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